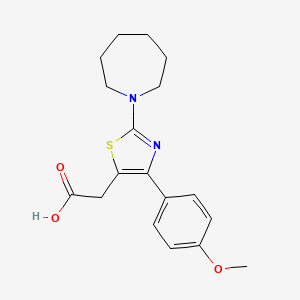
1-(2-Isobutoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isobutoxyphenyl)ethanol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a phenyl ring substituted with an isobutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Isobutoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-isobutoxyphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the ketone precursor. This method utilizes hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or tosyl chloride (TsCl).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(2-Isobutoxyphenyl)ethanone.
Reduction: 1-(2-Isobutoxyphenyl)ethane.
Substitution: 1-(2-Isobutoxyphenyl)ethyl tosylate.
Aplicaciones Científicas De Investigación
1-(2-Isobutoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Isobutoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and isobutoxy group contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an isobutoxy group.
1-(2-Ethoxyphenyl)ethanol: Features an ethoxy group instead of an isobutoxy group.
1-(2-Propoxyphenyl)ethanol: Contains a propoxy group instead of an isobutoxy group.
Uniqueness: 1-(2-Isobutoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-[2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
Clave InChI |
XONVOLDNYQVZAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=CC=C1C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


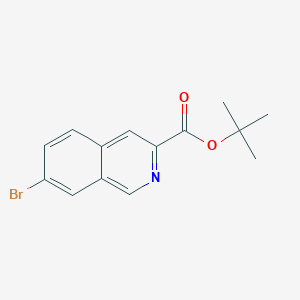
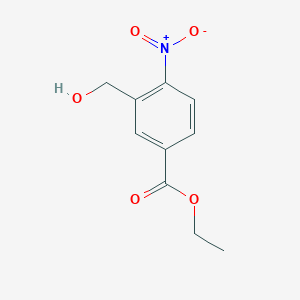
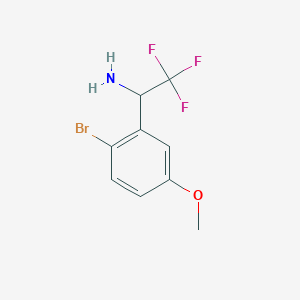
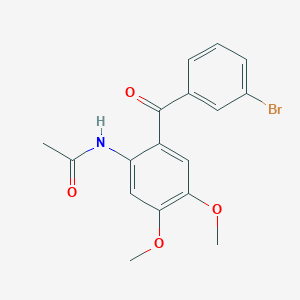

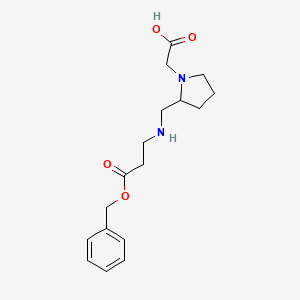
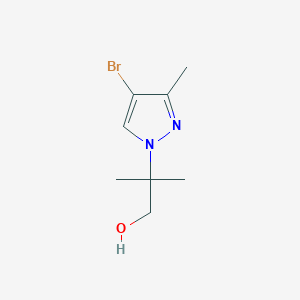
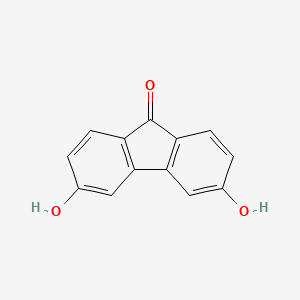

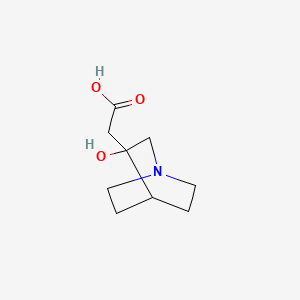
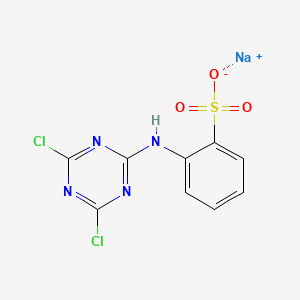
![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)
